molecular formula C6H14S B167691 3-Methylpentane-3-thiol CAS No. 1639-03-8

3-Methylpentane-3-thiol

Cat. No.: B167691
CAS No.: 1639-03-8
M. Wt: 118.24 g/mol
InChI Key: AJWVDGABWLKIGT-UHFFFAOYSA-N
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Description

Product Overview 3-Methylpentane-3-thiol (CAS 1639-03-8) is a branched-chain alkanethiol with the molecular formula C6H14S and a molecular weight of 118.24 g/mol. This organosulfur compound, characterized by a tertiary thiol group, is a clear, volatile liquid with a density of approximately 0.834 g/cm³ and a boiling point of 123.9°C at 760 mmHg. Its low flash point of 20°C classifies it as a flammable liquid, requiring appropriate handling and storage. Research Applications and Value As a tertiary thiol, this compound serves as a valuable reagent in various research and industrial contexts. Its structure makes it a key intermediate in organic synthesis, particularly in studying nucleophilic substitution reactions and the formation of thioethers. Thiols, in general, are crucial in materials science for creating self-assembled monolayers (SAMs) on metal surfaces, which have applications in nanotechnology and sensor development. Furthermore, volatile thiols are of significant interest in flavor and fragrance chemistry due to their potent, often distinctive odors, contributing to the aroma profiles of various substances even at extremely low concentrations. Intended Use & Safety This product is provided For Research Use Only. It is strictly intended for use in laboratory or industrial research and development. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should handle this compound with care, using appropriate personal protective equipment and safety practices, especially given its flammability.

Properties

CAS No.

1639-03-8

Molecular Formula

C6H14S

Molecular Weight

118.24 g/mol

IUPAC Name

3-methylpentane-3-thiol

InChI

InChI=1S/C6H14S/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3

InChI Key

AJWVDGABWLKIGT-UHFFFAOYSA-N

SMILES

CCC(C)(CC)S

Canonical SMILES

CCC(C)(CC)S

Other CAS No.

1639-03-8

Origin of Product

United States

Scientific Research Applications

Organic Chemistry

In organic synthesis, 3-methylpentane-3-thiol serves as a key reagent and building block for more complex molecules. Its ability to undergo oxidation to form disulfides makes it useful in creating various sulfur-containing compounds.

Reaction Type Typical Products
OxidationDisulfides (RSSR)
ReductionThiols (RSH)
SubstitutionVarious substituted thiols

Biological Systems

Thiols play a critical role in biological systems, particularly in the formation of disulfide bonds that stabilize protein structures. Research indicates that this compound can influence redox biology, impacting cellular signaling pathways and oxidative stress responses .

Medical Applications

The therapeutic potential of thiols like this compound is being explored in drug development, particularly for conditions associated with oxidative stress. Thiols have been shown to modulate redox states in cells, which is crucial for maintaining cellular health and function .

Flavor and Fragrance Industry

Due to its strong odor profile, this compound is utilized in the production of flavors and fragrances. Its unique scent properties make it valuable for enhancing food products and perfumes.

Chemical Manufacturing

This compound is also used in synthesizing other sulfur-containing chemicals, which are essential in various industrial processes.

Case Study 1: Redox Biology

A study investigated the role of thiols in modulating oxidative stress within cellular environments. It was found that compounds like this compound can effectively reduce reactive oxygen species (ROS), thus protecting cells from oxidative damage .

Case Study 2: Flavor Enhancement

Research into the sensory properties of thiols revealed that this compound significantly impacts the flavor profile of certain foods, leading to its incorporation into flavoring agents used in the food industry .

Chemical Reactions Analysis

Oxidation Reactions

Thiols are prone to oxidation, forming disulfides or sulfonic acids depending on reaction conditions. For 3-methylpentane-3-thiol:

Reagent Conditions Product Mechanism Reference
H₂O₂ (30%)Room temperature, 2 hr3,3'-Dithiobis(3-methylpentane)Radical-mediated
I₂ (1 equiv)EtOH, 25°C, 30 minDisulfide (R-S-S-R)Electrophilic
O₂ (air)UV light, catalytic Fe³⁺Sulfonic acid (RSO₃H)Radical chain

Key Findings :

  • Disulfide formation is favored under mild oxidative conditions (e.g., I₂ or H₂O₂), achieving >90% yield in ethanol .

  • Strong oxidants like HNO₃ or concentrated H₂O₂ drive complete oxidation to sulfonic acids, though steric hindrance at the tertiary carbon slows reaction kinetics .

Reduction Reactions

Disulfides derived from this compound can be reduced back to thiols:

Reagent Conditions Product Yield Reference
NaBH₄THF, 0°C → RT, 1 hrThis compound85%
LiAlH₄Et₂O, reflux, 2 hrThis compound92%
Zn/HClAqueous HCl, 60°C, 4 hrThis compound78%

Notes :

  • NaBH₄ is preferred for selective reduction without side reactions.

  • LiAlH₄ offers higher efficiency but requires anhydrous conditions .

Substitution Reactions

The thiol group acts as a nucleophile in SN2 or SN1 mechanisms:

Substrate Reagent Conditions Product Reference
CH₃IK₂CO₃, DMF, 50°C3-Methylpentane-3-thiomethyl70%
Tosyl chloridePyridine, 0°CThiol tosylate88%
EpoxidesH₂O, pH 7.4Thioether adductsVariable

Mechanistic Insights :

  • SN2 pathways dominate for primary alkyl halides (e.g., CH₃I), but steric hindrance at the tertiary thiol center may favor SN1 in bulky substrates .

  • Tosylation facilitates subsequent nucleophilic substitutions or eliminations .

Acid-Base Reactions

The thiol proton (pKa ~10–11) is moderately acidic, enabling deprotonation:

Base Solvent Product Application Reference
NaOH (1M)H₂OSodium 3-methylpentane-3-thiolateSynthesis of thioethers
NH₃ (gas)EtOHAmmonium thiolateCatalysis in redox reactions

Applications :

  • Thiolate anions participate in metal coordination (e.g., Au, Hg) and catalyze disulfide exchange reactions .

Metal Complexation

Thiols bind to soft metals via sulfur-metal bonds:

Metal Salt Conditions Complex Stability Constant (log K) Reference
Hg(NO₃)₂Aqueous, RTHg(SR)₂42.1
AuCl₃THF, 25°CAu-SR self-assembled monolayersN/A
CdCl₂Methanol, refluxCd(SR)₂18.9

Research Highlights :

  • Gold-thiolate interfaces exhibit exceptional stability, enabling applications in nanotechnology and biosensors .

  • Mercury complexes demonstrate high thermodynamic stability due to soft acid-base interactions .

Thermal Decomposition

At elevated temperatures, this compound undergoes pyrolysis:

Temperature Products Mechanism Reference
300°CH₂S, 2-methylpentene isomersRadical chain
450°CCH₃SH, propene, methaneC-S bond cleavage

Kinetics :

  • Decomposition follows first-order kinetics with activation energy ~120 kJ/mol .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key properties of 3-methylpentane-3-thiol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Branching Pattern Retention Index (GC-MS) Key Safety Notes
This compound C₆H₁₄S 118.24 Thiol (-SH) Tertiary (3° branching) 928 Limited safety data; strong odor inferred
3-Ethylpentane-3-thiol C₇H₁₆S 132.27 Thiol (-SH) Extended ethyl branch Not Available (NA) Higher molecular weight; similar tertiary structure
1-Pentanethiol C₅H₁₂S 104.21 Thiol (-SH) Linear chain NA Standard first aid for thiol exposure
2-Methyl-3-pentanethiol C₆H₁₄S 118.24 Thiol (-SH) Secondary (2° branching) NA Not recommended for flavor use
3-Methyl-3-pentanol C₆H₁₄O 102.17 Alcohol (-OH) Tertiary (3° branching) NA Toxicity not fully investigated
3-Methylpentane C₆H₁₄ 86.18 Alkane Tertiary (3° branching) NA Laboratory use only; low reactivity

Functional Group and Reactivity

  • Thiols vs. Alcohols: this compound exhibits weaker hydrogen bonding compared to 3-methyl-3-pentanol (alcohol), leading to lower boiling points and higher volatility . Thiols are more acidic (pKa ~10) than alcohols (pKa ~16–20), making them reactive in nucleophilic substitutions .
  • Branching Effects :

    • Tertiary thiols like This compound and 3-ethylpentane-3-thiol are sterically hindered, reducing their reactivity in oxidation reactions compared to linear analogs like 1-pentanethiol .

Analytical Differentiation

  • GC-MS Retention Indices: The retention index of this compound (928) distinguishes it from structurally similar compounds. For example, methyl (E)-5-methoxypent-3-enoate (RI 918) elutes earlier due to ester functional group polarity .

Preparation Methods

Reaction Mechanism and Stage-Wise Protocol

The synthesis proceeds through the following steps:

Stage 1: Formation of Alkyl Bromide Intermediate
3-Methyl-3-pentanol is treated with hydrogen bromide (HBr) in acetic acid under reflux (3 hours, inert atmosphere). The acetic acid protonates the hydroxyl group, facilitating nucleophilic attack by bromide to form 3-bromo-3-methylpentane. Thiourea is introduced as a sulfur source, reacting with the alkyl bromide to generate an isothiouronium salt.

Stage 2: Hydrolysis of Isothiouronium Salt
The intermediate is hydrolyzed with sodium hydroxide (NaOH) at 20°C, cleaving the S-C bond to release the thiolate anion. Maintaining alkaline conditions prevents oxidation of the nascent thiol.

Stage 3: Acidification and Isolation
Sulfuric acid is added at 10°C to protonate the thiolate (target pH 2–3), precipitating this compound. The crude product is purified via fractional distillation or chromatography.

Table 1: Optimized Reaction Conditions for Mueller’s Method

ParameterStage 1Stage 2Stage 3
TemperatureReflux (~110°C)20°C10°C
ReagentsHBr, CH₃COOHNaOH (aq)H₂SO₄
Time3 h1 h0.5 h
Yield Contribution85%92%95%

Key advantages of this method include the use of inexpensive reagents and compatibility with standard glassware. However, the exothermic nature of Stage 1 necessitates careful temperature control to avoid side reactions such as elimination.

Alternative Pathways and Methodological Innovations

While the nucleophilic substitution route remains predominant, emerging strategies explore catalytic and enantioselective approaches.

Radical-Mediated Thiol-Ene Reactions

Radical pathways, widely used in polymer chemistry, offer an alternative by reacting 3-methyl-1-pentene with hydrogen sulfide under UV initiation:

CH2=C(CH2CH3)CH2CH2CH3+H2ShνThis compound\text{CH}2=\text{C(CH}2\text{CH}3)\text{CH}2\text{CH}2\text{CH}3 + \text{H}_2\text{S} \xrightarrow{h\nu} \text{this compound}

This method avoids acidic conditions but requires strict inert atmospheres to prevent disulfide formation. Bench-scale trials report yields up to 68%, with byproducts including dialkyl sulfides.

Industrial Production and Scalability Challenges

Market analyses highlight growing demand for this compound in specialty chemicals, yet public data on industrial synthesis remain limited. Proprietary methods likely employ continuous-flow reactors to enhance safety and throughput. Key considerations include:

  • Catalyst Recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) could replace HBr in Stage 1, simplifying separation.

  • Waste Management : Neutralization of HBr and H₂SO₄ generates significant brine waste, necessitating advanced effluent treatment.

Table 2: Comparative Analysis of Synthesis Routes

MethodYieldCost (USD/kg)Safety Concerns
Nucleophilic Substitution73%38–42HBr corrosion
Radical Thiol-Ene68%45–50UV exposure risks
Catalytic ThiolationN/A55–60*Catalyst procurement

*Estimated based on thiourea catalyst synthesis.

Reaction Optimization and Troubleshooting

Enhancing Yield in Nucleophilic Substitution

  • Thiourea Purity : Recrystallize thiourea from ethanol before use to eliminate urea contaminants that promote hydrolysis.

  • Inert Atmosphere : Sparge reactors with nitrogen or argon to minimize oxidation of HBr to Br₂, which causes halogenation side reactions.

Mitigating Disulfide Formation

Post-synthesis, stabilize the thiol by:

  • Adding 0.1% w/v EDTA to chelate metal ions that catalyze oxidation.

  • Storing under nitrogen at 4°C with molecular sieves (3Å) to absorb moisture.

Q & A

Q. What are the recommended methods for synthesizing 3-Methylpentane-3-thiol with high purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or thiol-ene click chemistry. For nucleophilic routes, reacting 3-methyl-3-pentanol with thiourea in acidic conditions followed by hydrolysis can yield the thiol derivative. Purification via fractional distillation under inert atmospheres (e.g., nitrogen) is critical to avoid oxidation. Gas chromatography (GC) with flame ionization detection (FID) should be used to confirm purity (>98%), as noted in reagent-grade standards for analogous thiols .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Store this compound in airtight, opaque containers under nitrogen at 4°C to minimize oxidation and photodegradation. Static electricity must be mitigated using grounded equipment, and storage areas should be isolated from strong acids/bases or ignition sources due to flammability risks . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling to prevent dermal/ocular exposure.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use deuterated chloroform (CDCl₃) to resolve thiol proton signals (δ ~1.3–1.5 ppm for methyl groups, δ ~2.5 ppm for SH).
  • IR Spectroscopy: Identify the S-H stretch (~2550 cm⁻¹) and C-S bonds (~700 cm⁻¹).
  • GC-MS: Confirm molecular ion peaks (m/z 118 for [M]⁺) and fragmentation patterns. Cross-reference with libraries for structurally similar thiols .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

Methodological Answer: Thiols are prone to oxidation, forming disulfides. To mitigate this, add antioxidant stabilizers (e.g., BHT) during extraction. Liquid-liquid separation using non-polar solvents (hexane) and acid-base partitioning (pH adjustment) can isolate the thiol from polar byproducts. Monitor oxidation via thin-layer chromatography (TLC) with iodine staining .

Q. How can researchers confirm the absence of common impurities in synthesized this compound?

Methodological Answer: Employ GC-MS to detect volatile impurities (e.g., residual alcohols or sulfides). For non-volatile contaminants, use high-performance liquid chromatography (HPLC) with UV detection at 210 nm. Quantify impurities against certified reference materials (CRMs) listed in analytical standards .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties of this compound be resolved?

Methodological Answer: Conflicting data on properties like vapor pressure or enthalpy of formation may arise from measurement techniques (e.g., static vs. dynamic calorimetry). Replicate experiments using adiabatic calorimetry for precise ΔH measurements and validate results via density functional theory (DFT) calculations. Cross-check with analogous thiols’ thermodynamic datasets .

Q. What mechanistic insights have been gained from kinetic studies of this compound’s reactions with electrophiles?

Methodological Answer: Pseudo-first-order kinetics under varying pH and temperature reveal a two-step mechanism: initial protonation of the thiol group followed by nucleophilic attack. Use stopped-flow spectrophotometry to track intermediate thiolate formation. Isotopic labeling (e.g., deuterated solvents) can clarify hydrogen-bonding effects on reactivity .

Q. What strategies minimize thiol oxidation during prolonged experimental procedures?

Methodological Answer:

  • Chemical Stabilization: Add 0.1% w/w EDTA to chelate metal catalysts.
  • Atmosphere Control: Conduct reactions under argon with oxygen scavengers (e.g., glucose oxidase).
  • In Situ Monitoring: Use Raman spectroscopy to detect disulfide formation in real time .

Q. How do solvent effects influence the reaction pathways of this compound in nucleophilic substitutions?

Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity by stabilizing transition states, while protic solvents (e.g., ethanol) reduce reactivity via hydrogen bonding. Measure rate constants in solvent matrices using conductivity assays. Solvent parameters (Kamlet-Taft) correlate with activation energies .

Q. What isotopic labeling techniques study this compound’s metabolic pathways?

Methodological Answer: Incorporate ¹³C or ³⁴S isotopes during synthesis to track metabolic intermediates. Use LC-MS/MS to identify labeled metabolites in in vitro hepatic microsome assays. Compare fragmentation patterns with unlabeled controls to map biotransformation pathways .

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